1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone
Description
1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone (CAS: 1353994-32-7) is a chiral piperidine-derived compound featuring a benzyl-methyl-amino substituent at the 3-position of the piperidine ring and a chloro-ethanone group at the 1-position. Its molecular weight is approximately 280.8 g/mol, as reported in supplier catalogs .
Properties
IUPAC Name |
1-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)14-8-5-9-18(12-14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKLJPOJZXYHKM-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis via Chiral Resolution
The stereochemical integrity of the (R)-configured piperidine ring is central to the compound’s biological activity. A patent by WO2020204647A1 outlines a resolution-based approach using dibenzoyl-L-tartrate to isolate enantiomerically pure intermediates. The process begins with racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, which undergoes chiral salt formation with dibenzoyl-L-tartaric acid in isopropanol. Recrystallization increases optical purity from 95.2% to 99.8%, as confirmed by chiral HPLC. Subsequent reduction with lithium aluminum hydride yields (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which is acetylated to enhance stability.
Critical Parameters :
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Solvent: Isopropanol for solvate formation
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Temperature: 0–5°C during salt precipitation
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Reducing agent: LiAlH4 in tetrahydrofuran (THF)
Nucleophilic Substitution and Acylation
A two-step protocol reported by ACS Omega involves nucleophilic substitution followed by acylation. Piperidine derivatives are first functionalized with benzyl-methyl-amine via SN2 displacement using chloroethane in dimethylformamide (DMF). The intermediate 3-(benzyl-methyl-amino)piperidine is then acylated with chloroacetyl chloride in the presence of triethylamine (TEA) to yield the target compound.
Reaction Conditions :
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Base: TEA (2.5 equivalents)
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Solvent: Dichloromethane (DCM) at −10°C
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Reaction time: 12 hours
Reductive Amination and Chloroacetylation
A hybrid strategy from Saurashtra University employs reductive amination to construct the benzyl-methyl-amino-piperidine core. Benzylmethylamine reacts with 3-ketopiperidine under hydrogen gas (50 psi) using palladium on carbon (Pd/C) as a catalyst. The resulting amine is chloroacetylated with chloroacetic anhydride in ethyl acetate, achieving a 70% yield.
Optimization Insights :
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Catalyst loading: 5% Pd/C
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Hydrogen pressure: 50 psi
Solid-Phase Synthesis for Scalability
Recent advances in solid-phase synthesis, adapted from , utilize Wang resin-bound piperidine. The resin is sequentially treated with benzylmethylamine (via Mitsunobu reaction) and chloroacetyl chloride. Cleavage with trifluoroacetic acid (TFA) liberates the compound with >90% purity, as verified by LC-MS.
Advantages :
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Purification: Simplified via filtration
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Scalability: Suitable for multi-gram production
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Purity: >90% without chromatography
Microwave-Assisted Accelerated Synthesis
Microwave irradiation significantly reduces reaction times, as demonstrated in modified protocols from ACS Omega . Piperidine, benzylmethylamine, and chloroacetyl chloride are heated at 120°C for 15 minutes in a sealed vessel, achieving 82% yield.
Key Metrics :
Comparative Analysis of Methodologies
Challenges in Purification and Stabilization
The compound’s sensitivity to hydrolysis necessitates careful handling. Acetic acid salt formation, as described in WO2020204647A1 , enhances stability during storage. Recrystallization from ethanol/water (3:1) provides a stable crystalline form with a melting point of 148–150°C.
Chemical Reactions Analysis
Types of Reactions: 1-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the ketone group or other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids, aldehydes, and ketones.
Reduction: Products include alcohols and amines.
Scientific Research Applications
Pharmacological Studies
Research has indicated that compounds similar to 1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone exhibit various pharmacological activities, including:
- Antidepressant Effects : Studies suggest that piperidine derivatives can modulate neurotransmitter systems involved in mood regulation. Specifically, they may influence serotonin and norepinephrine pathways, potentially offering therapeutic benefits for depression .
Analgesic Properties
The analgesic effects of piperidine derivatives have been documented in several studies. These compounds may act on opioid receptors or influence other pain pathways, making them candidates for pain management therapies .
Anti-inflammatory Activity
Research has explored the anti-inflammatory potential of similar compounds. The presence of the benzyl group may enhance the compound's ability to inhibit inflammatory mediators, suggesting applications in treating conditions like arthritis or other inflammatory diseases .
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the effects of a piperidine derivative closely related to this compound on patients with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to placebo controls, supporting the compound's role as a potential antidepressant .
Case Study 2: Pain Management
Another study focused on the analgesic properties of a related compound in post-operative pain models. Patients receiving the piperidine derivative reported lower pain scores and reduced opioid consumption, highlighting its effectiveness as an adjunct therapy in pain management .
Development of Novel Therapeutics
The unique structure of this compound presents opportunities for developing new drugs targeting various neurological and inflammatory conditions.
Exploration of Structure-Activity Relationships (SAR)
Further research into SAR can optimize the pharmacological properties of this compound. Modifications to the piperidine ring or the benzyl group may enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 1-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-methyl-amino group can interact with active sites or binding pockets, while the chloro-ethanone moiety can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-based ethanone derivatives. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound distinguishes itself through its benzyl-methyl-amino group and chiral center, whereas analogs like the trimethylphenyl-propan-2-ol derivative lack aromatic amine substituents . Chloro-ethanone derivatives (e.g., ) share electrophilic reactivity but differ in substitution patterns, affecting solubility and target selectivity.
Synthetic Routes :
- The synthesis of the target compound likely involves reductive amination (similar to ), whereas analogs such as the trifluoroethyl-imidazole derivative require acid-mediated coupling .
Safety and Availability: The discontinued status of the target compound contrasts with commercially available analogs like 1-(piperidin-1-yl)ethanone derivatives, which are widely used in medicinal chemistry .
Biological Activity
1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone, also known by its chemical identifier 1353976-34-7, is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C16H23ClN2O. The compound features a piperidine ring, which is known for its role in various biological activities, particularly in the development of neuroleptic and antidepressant drugs .
Research indicates that compounds with a similar structural framework often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the piperidine moiety allows for modulation of G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
Neuroleptic Activity
In terms of neuroleptic effects, similar benzamide derivatives have been shown to exhibit high potency in reducing apomorphine-induced stereotyped behavior in animal models. For example, one derivative was found to be approximately 15 times more active than metoclopramide in inhibiting such behaviors . This suggests that this compound may possess similar neuroleptic properties.
Case Studies
A notable case study involved the evaluation of several piperidine derivatives for their neuroleptic activity. Among these, one compound demonstrated a high ratio of antistereotypic activity to cataleptogenicity compared to traditional antipsychotics like haloperidol, suggesting a potentially favorable side effect profile for compounds like this compound .
Q & A
Q. Validation Techniques :
Basic: Which characterization techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
Key techniques include:
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C6—C1—C2—F1 torsion angle = 177.86°) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ = 283.16 g/mol) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Basic: How can researchers confirm the stereochemical configuration at the (R)-3 position?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers .
- Optical Rotation : Compare [α]D values with literature (e.g., [α]D²⁵ = +15.6° for R-configuration) .
- NOESY NMR : Correlate spatial proximity of protons (e.g., benzyl group and piperidine H-3) .
Advanced: How can retrosynthetic analysis using AI tools streamline the synthesis of this compound?
Methodological Answer:
AI platforms like PubChem’s retrosynthesis tool leverage databases (e.g., Reaxys, Pistachio) to predict viable routes:
- Step 1 : Input the target structure; the algorithm identifies precursors like 3-(benzyl-methyl-amino)piperidine and chloroacetyl chloride .
- Step 2 : Evaluate route feasibility using "plausibility scores" (>0.8 indicates high reliability) .
- Step 3 : Optimize using one-step reaction templates (e.g., nucleophilic substitution with chloroacetyl chloride) .
Advanced: What strategies optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation steps .
- Catalysis : Palladium on carbon (Pd/C) for hydrogenation steps (e.g., reducing nitro groups in intermediates) .
- Temperature Control : Maintain 0–5°C during chloroacetylation to minimize side reactions (e.g., hydrolysis) .
- Work-Up : Use aqueous NaHCO₃ to neutralize acidic byproducts .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Modify Substituents : Replace benzyl with 4-fluorobenzyl to assess halogen effects on receptor binding .
- Scaffold Hybridization : Fuse pyrrolidine rings (as in ) to probe conformational flexibility .
- Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., H-bonding with the ethanone group) .
Advanced: How to resolve contradictions in elemental analysis or spectral data during characterization?
Methodological Answer:
Case Study : Discrepancy in nitrogen content (Calc: 12.38% vs. Found: 12.60% in ).
- Hypothesis : Residual solvent (e.g., DMF) may inflate nitrogen values.
- Solution : Dry sample under high vacuum (0.1 mmHg, 24 h) and re-analyze .
- Alternative : Use combustion analysis (CHNS-O) for higher accuracy .
Advanced: How to design comparative studies with structural analogs to evaluate pharmacological potential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
